Cytidine-13C9,15N3

Description

Significance of Isotopic Enrichment in Metabolic and Structural Biology Investigations

Isotopic enrichment is a cornerstone of modern metabolic and structural biology research. creativebiomart.net By introducing molecules enriched with stable isotopes into a biological system, scientists can follow their journey and transformations. This process, often referred to as stable isotope tracing, is instrumental in metabolic flux analysis (MFA), a method used to quantify the rate of metabolic reactions. creative-proteomics.com It allows for the mapping of biochemical pathways and the determination of the significance of different synthesis and degradation routes of a given metabolite. creative-proteomics.com

In structural biology, stable isotope labeling is crucial for techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). silantes.com These methods rely on the distinct physical properties of isotopically labeled molecules to elucidate the three-dimensional structures of large biomolecules like proteins and nucleic acids. silantes.comsilantes.com For instance, the incorporation of ¹³C and ¹⁵N into proteins and RNA simplifies complex NMR spectra, enabling the determination of their structure and dynamics. nih.govcambridge.org

Role of Cytidine-13C9,15N3 as a Molecular Probe in Advanced Biochemical Studies

This compound is a specialized form of cytidine (B196190), a fundamental component of ribonucleic acid (RNA), where all nine carbon atoms are replaced with ¹³C and all three nitrogen atoms are replaced with ¹⁵N. medchemexpress.com This extensive labeling makes it a highly effective molecular probe in a variety of advanced biochemical studies.

The increased mass of this compound allows for its sensitive and specific detection using mass spectrometry. nih.gov This makes it an ideal internal standard for the accurate quantification of its unlabeled counterpart and other related nucleotides in complex biological samples. nih.govnih.gov For example, it has been used in the development of methods to quantify nucleotides in infant formula. nih.gov

In the field of structural biology, particularly NMR spectroscopy, the presence of ¹³C and ¹⁵N nuclei in this compound provides additional data points that are critical for resolving the structures of RNA molecules and their complexes with proteins. isotope.com The uniform labeling helps in overcoming spectral overlap, a common challenge in the NMR analysis of large biomolecules. nih.gov

Furthermore, as a precursor in RNA synthesis, labeled cytidine can be used to trace the metabolic fate of nucleotides within cells. silantes.com This allows researchers to study the dynamics of RNA synthesis and degradation, providing insights into gene regulation and other fundamental cellular processes. silantes.com

Research Applications of this compound

| Research Area | Application | Analytical Technique(s) | Key Findings |

| Metabolomics | Internal standard for nucleotide quantification | Mass Spectrometry (MS), Liquid Chromatography-Mass Spectrometry (LC-MS/MS) | Enables accurate measurement of nucleotide levels in various biological matrices. nih.govnih.gov |

| Structural Biology | Elucidation of RNA and DNA structure and dynamics | Nuclear Magnetic Resonance (NMR) Spectroscopy | Improves spectral resolution and facilitates the determination of three-dimensional structures. silantes.comnih.gov |

| Metabolic Flux Analysis | Tracing nucleotide biosynthesis pathways | Mass Spectrometry (MS) | Provides insights into the flow of atoms through metabolic networks. researchgate.netmdpi.com |

| Drug Development | Studying the mechanism of action of antimicrobial agents | LC/MS | Used to assess the impact of novel inhibitors on bacterial ribonucleotide reductase. elifesciences.org |

Chemical Properties of this compound

| Property | Value |

| Molecular Formula | ¹³C₉H₁₃¹⁵N₃O₅ |

| Molecular Weight | 255.13 g/mol isotope.com |

| Isotopic Purity | ¹³C: ≥98%; ¹⁵N: ≥98% isotope.com |

| Appearance | Typically a solid |

| Solubility | Soluble in water |

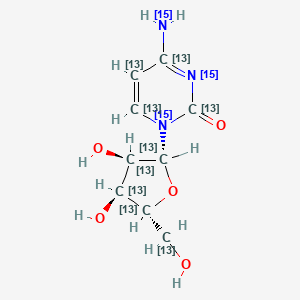

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H13N3O5 |

|---|---|

Molecular Weight |

255.13 g/mol |

IUPAC Name |

4-(15N)azanyl-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxy(113C)methyl)(2,3,4,5-13C4)oxolan-2-yl](2,4,5,6-13C4,1,3-15N2)pyrimidin-2-one |

InChI |

InChI=1S/C9H13N3O5/c10-5-1-2-12(9(16)11-5)8-7(15)6(14)4(3-13)17-8/h1-2,4,6-8,13-15H,3H2,(H2,10,11,16)/t4-,6-,7-,8-/m1/s1/i1+1,2+1,3+1,4+1,5+1,6+1,7+1,8+1,9+1,10+1,11+1,12+1 |

InChI Key |

UHDGCWIWMRVCDJ-IOTAFMPHSA-N |

Isomeric SMILES |

[13CH]1=[13CH][15N]([13C](=O)[15N]=[13C]1[15NH2])[13C@H]2[13C@@H]([13C@@H]([13C@H](O2)[13CH2]O)O)O |

Canonical SMILES |

C1=CN(C(=O)N=C1N)C2C(C(C(O2)CO)O)O |

Origin of Product |

United States |

Synthesis and Isotopic Integrity of Cytidine 13c9,15n3

Synthetic Methodologies for Isotopic Incorporation into Nucleosides

The introduction of stable isotopes such as Carbon-13 (¹³C) and Nitrogen-15 (¹⁵N) into nucleosides like cytidine (B196190) can be achieved through two primary strategies: chemical synthesis and enzymatic (or biosynthetic) approaches. isotope.com Each methodology offers distinct advantages depending on the desired labeling pattern and scale of production.

Chemical Synthesis provides a high degree of control, allowing for the precise, site-specific placement of isotopic labels within the nucleoside structure. isotope.combiorxiv.org This method is particularly valuable for studies requiring pinpoint accuracy, such as the investigation of protein-nucleic acid interactions. isotope.com The process often involves the synthesis of labeled pyrimidine (B1678525) bases, which are then coupled with a ribose sugar moiety. researchgate.net For instance, the synthesis of a fully ¹³C/¹⁵N labeled pyrimidine nucleoside can be achieved starting from ¹³C-glucose and labeled nucleobases, employing an oxidative ring-opening reaction to bypass the need for inversion of configuration at the C-3 position of the glucose. acs.org While powerful for specific labeling, chemical synthesis can be complex and may result in lower yields for larger, more complex molecules. biorxiv.org

Enzymatic and Biosynthetic Methods offer an efficient route to uniformly labeled nucleosides. isotope.comnih.gov These approaches leverage the natural metabolic pathways of microorganisms. nih.gov A common method involves culturing bacteria, such as E. coli, in a medium where the sole carbon and nitrogen sources are ¹³C-glucose and ¹⁵N-ammonium salts, respectively. silantes.commdpi.com The microorganisms metabolically incorporate these heavy isotopes into their cellular components, including nucleotides. silantes.com This "biomass labeling" is an effective way to produce uniformly labeled RNA and its constituent nucleosides. nih.gov For more targeted labeling, chemo-enzymatic strategies combine chemical synthesis of labeled precursors with enzymatic reactions to assemble the final nucleoside. nih.govnih.gov For example, a labeled uracil (B121893) precursor can be enzymatically coupled with a labeled ribose to synthesize Uridine (B1682114) 5'-triphosphate (UTP), which can then be converted to Cytidine 5'-triphosphate (CTP) in a subsequent one-pot reaction. nih.gov

Production, Isolation, and Characterization of Labeled Cytidine Compounds

The production of Cytidine-13C9,15N3 often begins with the generation of its precursor, Cytidine-5'-monophosphate-13C9,15N3 (CMP-¹³C₉,¹⁵N₃). acs.org This can be achieved through the biosynthetic methods described above, where microorganisms are grown on ¹³C and ¹⁵N enriched media. mdpi.comnih.gov Following the growth phase, the total RNA is isolated from the cells. mdpi.comnih.gov

Isolation of the labeled nucleosides from the bulk RNA is a critical step. The process typically involves the enzymatic digestion of the RNA into its constituent nucleosides. mdpi.com This is followed by purification techniques such as size-exclusion chromatography and high-performance liquid chromatography (HPLC) to separate the desired labeled cytidine from other nucleosides and cellular components. mdpi.comsilantes.com

Characterization of the isolated this compound is essential to confirm its identity and structural integrity. The primary analytical techniques employed for this purpose are mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. isotope.comsilantes.com

Mass Spectrometry (MS) is used to determine the molecular weight of the compound, confirming the successful incorporation of the heavy isotopes. silantes.com Techniques like liquid chromatography-mass spectrometry (LC-MS) are particularly powerful for analyzing the purity of the sample and identifying any unlabeled or partially labeled species. mdpi.comnih.gov The fragmentation patterns observed in tandem mass spectrometry (MS/MS) can further confirm the structure of the nucleoside. mdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the chemical environment of each atom within the molecule. silantes.comnih.gov For isotopically labeled compounds like this compound, ¹³C and ¹⁵N NMR spectra are invaluable for confirming the positions and extent of labeling. nih.govacs.org NMR can also be used to assess the conformational properties of the nucleoside in solution. nih.govnih.gov

The combination of these techniques provides a comprehensive characterization of the synthesized this compound, ensuring it meets the stringent requirements for its use in advanced research applications.

Assessment of Isotopic Purity and Enrichment for Research Applications

The utility of this compound as an internal standard and a tracer in research is directly dependent on its isotopic purity and the level of enrichment. omicronbio.comrsc.org High isotopic enrichment, typically greater than 98 atom %, is crucial for accurate quantification and to avoid interference from naturally abundant isotopes. silantes.com

The two primary methods for assessing isotopic purity and enrichment are mass spectrometry and NMR spectroscopy. omicronbio.com

Mass Spectrometry-based assessment involves analyzing the mass-to-charge ratio of the labeled compound. nih.govrsc.org By comparing the intensity of the ion corresponding to the fully labeled molecule with any ions corresponding to partially labeled or unlabeled molecules, the isotopic enrichment can be calculated. rsc.org High-resolution mass spectrometry (HR-MS) is particularly effective for this purpose, as it can resolve ions with very small mass differences. rsc.org

NMR-based assessment provides a quantitative measure of enrichment by comparing the signal intensities of the labeled nuclei to those of any residual unlabeled nuclei. omicronbio.com For ¹³C enrichment, quantitative ¹³C NMR is used, while ¹⁵N NMR is employed for nitrogen isotopes. omicronbio.com While highly reliable, this approach requires careful experimental setup and data analysis to ensure accuracy. omicronbio.com

The table below summarizes the key analytical techniques used for the characterization and purity assessment of isotopically labeled cytidine.

| Analytical Technique | Information Provided | Key Findings for Labeled Cytidine |

| High-Performance Liquid Chromatography (HPLC) | Chemical Purity | Ensures the absence of other nucleosides and chemical impurities. Chemical purity of >95% is often guaranteed. silantes.com |

| Mass Spectrometry (MS) | Molecular Weight, Isotopic Enrichment | Confirms the incorporation of ¹³C and ¹⁵N isotopes and allows for the calculation of isotopic enrichment. silantes.comnih.gov |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural Confirmation, Isotopic Enrichment, Conformation | Confirms the positions of the isotopic labels and provides an independent measure of enrichment. nih.govomicronbio.com |

The rigorous assessment of isotopic purity and enrichment ensures that this compound is a reliable and accurate tool for a wide range of research applications, from metabolic flux analysis to the structural determination of complex biomolecules. mdpi.comoup.com

Advanced Analytical Techniques Utilizing Cytidine 13c9,15n3

Nuclear Magnetic Resonance (NMR) Spectroscopy Applications

The incorporation of ¹³C and ¹⁵N isotopes into cytidine (B196190) significantly enhances NMR studies of nucleic acids, which are often hindered by spectral overlap and line broadening, especially in larger molecules. mdpi.com

The use of uniformly ¹³C and ¹⁵N-labeled cytidine, often as part of ribonucleoside triphosphates (rNTPs) or deoxyribonucleoside triphosphates (dNTPs), is a cornerstone for determining the three-dimensional structures of RNA and DNA. mdpi.comisotope.com These labeled compounds are typically incorporated into nucleic acid strands through enzymatic in vitro transcription methods using polymerases like T7 RNA polymerase. mdpi.comisotope.comnih.gov The presence of ¹³C and ¹⁵N nuclei provides additional magnetization transfer pathways, which are exploited in multidimensional heteronuclear NMR experiments to resolve spectral ambiguities and provide the necessary constraints for structure calculation. mdpi.comisotope.com For nucleic acids with fewer than approximately 40 nucleotides, simple ¹⁵N or combined ¹³C/¹⁵N enrichment is often sufficient for full structural determination. isotope.com

The process generally involves several steps, starting with the identification of deoxyribose spin systems through scalar couplings in experiments like HCCH-COSY. This is followed by the sequential assignment of nucleotides using nuclear Overhauser effects (NOEs) observed in ³D ¹³C-resolved NOESY experiments. Finally, imino and amino groups are assigned via ¹H-¹H NOEs and ¹⁵N-¹H correlation spectroscopy. The excellent chemical shift dispersion provided by the ¹³C labels greatly facilitates these assignments, even within large protein-DNA complexes.

Table 1: Key NMR Methodologies for Structural Elucidation

| NMR Technique | Purpose | Isotopic Label Utilized |

| HCCH-COSY | Identification of deoxyribose spin systems via scalar couplings. | ¹³C |

| ³D ¹³C-resolved NOESY | Sequential assignment of nucleotides via ¹H-¹H NOEs. | ¹³C |

| ¹⁵N-¹H Correlation Spectroscopy | Assignment of imino and amino groups. | ¹⁵N |

This table summarizes key NMR experiments and the role of isotopic labels in the structural analysis of nucleic acids.

Isotopically labeled cytidine is crucial for investigating the conformational dynamics and flexibility of nucleic acids. creative-biostructure.com By incorporating Cytidine-¹³C9,¹⁵N3, researchers can probe changes in the local environment of the cytidine residue upon binding to proteins or other molecules, or in response to environmental changes. uga.edu Comparison of the ¹³C chemical shifts of the free and protein-bound DNA, for instance, can indicate conformational changes in the DNA upon complex formation.

Furthermore, ¹⁵N-labeled nucleic acids are used to study the dynamics of DNA flexibility and RNA conformation. creative-biostructure.com Techniques such as 1D EXSY NMR can be used to determine the exchange rates between different conformational isomers with high accuracy, providing insights into processes like the rotation of pendant arms or the inversion of chelate rings in molecular complexes. rsc.org These studies are essential for understanding the relationship between the structure and function of biomolecules. nih.gov

A significant challenge in NMR studies of large biomolecules is resonance overlap, where signals from different atoms obscure one another. nih.govnih.gov Selective isotope labeling, where only specific types of nucleotides (like cytidine) or specific positions within a molecule are labeled, is a powerful strategy to overcome this problem. nih.govru.nl This approach simplifies complex spectra and facilitates unambiguous resonance assignments. nih.govru.nl

For example, a DNA duplex can be synthesized with uniform ¹³C,¹⁵N-labeling only at the cytidine residues that form the interface with a binding protein. This simplifies the spectra of the complex, as signals from the protein can be filtered out in ¹³C-resolved spectroscopy. Another strategy involves using low-enrichment levels (as low as 1%) of ¹³C and ¹⁵N, which allows for straightforward resonance assignment due to the selectively increased intensity of the labeled residue's signal. ru.nl This method is also highly cost-effective. ru.nl Automated assignment protocols have been developed that can achieve a high degree of completeness for uniformly [¹³C, ¹⁵N]-labeled RNA molecules. ethz.ch

While the primary application of Cytidine-¹³C9,¹⁵N3 is in high-resolution NMR for structural biology, the underlying principles of using stable isotopes as tracers are also relevant to the broader field of Magnetic Resonance Spectroscopy (MRS). MRS is used to study metabolism in vivo. The introduction of ¹³C-labeled compounds allows for the tracking of metabolic pathways and the quantification of metabolic fluxes. While specific studies focusing solely on Cytidine-¹³C9,¹⁵N3 in MRS are less common, the use of ¹³C-labeled precursors to trace carbon metabolism is a well-established technique. researchgate.netresearchgate.net

Resonance Assignment Methodologies with Selective Labeling

Mass Spectrometry (MS) Applications

Mass spectrometry is another powerful analytical technique that benefits immensely from the use of stable isotope-labeled compounds like Cytidine-¹³C9,¹⁵N3. ckisotopes.comsilantes.com MS separates molecules based on their mass-to-charge ratio, and the known mass difference introduced by the ¹³C and ¹⁵N isotopes allows for precise identification and quantification. ckisotopes.com

Isotope Dilution Mass Spectrometry (IDMS) is considered a gold-standard method for the accurate quantification of metabolites. ckisotopes.comjove.com This technique involves adding a known amount of an isotopically labeled version of the analyte—in this case, Cytidine-¹³C9,¹⁵N3 or its derivatives—to a sample. ckisotopes.com This labeled compound serves as an internal standard. nih.gov

The mass spectrometer measures the ratio of the naturally abundant (unlabeled) analyte to the heavy-isotope-labeled internal standard. ckisotopes.com Because the labeled and unlabeled forms have nearly identical chemical and physical properties, they behave similarly during sample preparation and analysis, correcting for any loss of analyte during these steps. creative-proteomics.comnih.gov This allows for highly accurate and precise quantification of the target metabolite. researchgate.netacs.org

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a frequently used platform for these analyses due to its high selectivity and sensitivity. researchgate.netnih.gov For instance, a method using hydrophilic interaction chromatography with tandem mass spectrometry (HILIC-MS/MS) has been developed for the quantification of nucleotides like cytidine 5'-monophosphate (CMP) in various samples, using CMP-¹³C9,¹⁵N3 as the internal standard. nih.gov

Table 2: Application of Cytidine-¹³C9,¹⁵N3 in IDMS

| Analytical Step | Role of Cytidine-¹³C9,¹⁵N3 | Advantage |

| Sample Preparation | Added as an internal standard. | Corrects for analyte loss during extraction and purification. |

| Chromatographic Separation (LC) | Co-elutes with the unlabeled analyte. | Ensures both forms are subjected to the same conditions. |

| Mass Spectrometric Detection (MS) | Provides a distinct mass signal from the unlabeled analyte. | Allows for ratiometric measurement, leading to high accuracy. |

This table outlines the role and advantages of using Cytidine-¹³C9,¹⁵N3 as an internal standard in Isotope Dilution Mass Spectrometry.

This approach has been successfully used to identify and quantify various nucleosides and their modified forms in complex biological matrices like serum and urine, aiding in the discovery of potential disease biomarkers. acs.orgnih.gov

Isotopologue Profiling and Abundance Analysis

Isotopologue profiling, a key application of Cytidine-13C9,15N3, enables the detailed investigation of metabolic pathways. By introducing the labeled compound into biological systems, researchers can trace the metabolic fate of cytidine and its conversion into other molecules. For instance, in studies of pyrimidine (B1678525) metabolism, culturing cells with [13C9,15N3]cytidine allows for the monitoring of its intracellular abundance and its deamination to uridine (B1682114). nih.gov This approach provides quantitative insights into the activity of enzymes like cytidine deaminase. nih.gov The distinct mass of the isotopically labeled products allows for their clear differentiation from their unlabeled counterparts by mass spectrometry, facilitating the calculation of their relative abundance. springernature.comresearchgate.net

The use of stable isotope-labeled standards like this compound is fundamental to isotope dilution mass spectrometry (IDMS), a gold standard for quantitative analysis. researchgate.netoup.comresearchgate.net This technique involves adding a known amount of the labeled standard to a sample. The ratio of the unlabeled analyte to the labeled standard is then measured by mass spectrometry. Because the analyte and the standard exhibit nearly identical chemical and physical properties during sample preparation and analysis, this method effectively corrects for sample loss and variations in instrument response, leading to highly accurate and precise quantification. oup.comoup.com

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Methodologies for Nucleotide Analysis

LC-MS/MS has become a dominant technique for the analysis of nucleotides and their derivatives due to its high sensitivity and specificity. frontiersin.orgfrontiersin.org When coupled with stable isotope-labeled internal standards like this compound and its triphosphate form, LC-MS/MS methods achieve robust and accurate quantification of a wide range of nucleotides in complex biological matrices. nih.govnih.govresearchgate.net These methods often employ multiple reaction monitoring (MRM) mode, where specific precursor-to-product ion transitions for both the analyte and the internal standard are monitored, further enhancing selectivity. nih.govnih.gov

Ion-pairing reversed-phase liquid chromatography (IP-RP-LC) is a common approach for separating highly polar nucleotides. nih.govnih.gov In this technique, an ion-pairing agent is added to the mobile phase to improve the retention of charged analytes on a reversed-phase column. For example, a method using triethylamine (B128534) (TEA) and hexafluoroisopropanol (HFIP) as ion-pairing reagents has been optimized for the simultaneous determination of eight nucleoside triphosphates, including CTP, using their respective 13C and 15N labeled internal standards. nih.gov This approach demonstrated significantly increased mass spectrometry signal intensity compared to less volatile ion-pairing reagents. nih.gov

The following table summarizes the LC-MS/MS parameters for the analysis of various nucleotides using a stable isotope-labeled internal standard.

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Internal Standard |

| Cytidine Triphosphate (CTP) | 482.0 | 384.0 | [13C9,15N3]CTP |

| Uridine Triphosphate (UTP) | 483.0 | 385.0 | [13C9,15N3]CTP |

| Adenosine Triphosphate (ATP) | 506.0 | 408.0 | [13C9,15N3]CTP |

| Guanosine Triphosphate (GTP) | 522.0 | 424.0 | [13C9,15N3]CTP |

| Data derived from a study on the comprehensive quantitative analysis of purines and pyrimidines in the human malaria parasite. nih.gov |

Hydrophilic Interaction Liquid Chromatography (HILIC) Coupled with Mass Spectrometry

Hydrophilic Interaction Liquid Chromatography (HILIC) is an alternative chromatographic technique well-suited for the separation of highly polar compounds like nucleotides. biorxiv.orglongdom.orgacs.org HILIC utilizes a polar stationary phase and a mobile phase with a high concentration of organic solvent, offering a different selectivity compared to reversed-phase chromatography. biorxiv.orgresearchgate.net Coupling HILIC with MS/MS provides a powerful platform for nucleotide analysis, particularly for separating isomers and avoiding the use of ion-pairing reagents that can suppress MS signals. researchgate.netnih.gov

The use of stable isotope-labeled internal standards, such as this compound-5'-monophosphate (CMP-13C9,15N3), is crucial for accurate quantification in HILIC-MS/MS methods. nih.gov For instance, a HILIC-MS/MS method was developed for the quantitation of five nucleotides, including cytidine 5'-monophosphate (CMP), in infant formula, utilizing their respective stable isotope-labeled internal standards. nih.gov This method demonstrated good recovery and precision, highlighting its suitability for complex sample matrices. nih.gov

Research has shown that mobile phase additives can significantly improve HILIC separations and MS detection. For example, the use of malic acid as a mobile phase additive was found to enhance the separation and sensitivity of methylated adenine (B156593) nucleosides in a HILIC-MS/MS method. acs.orgnih.gov

Below is a table detailing the recovery and precision of a HILIC-MS/MS method for nucleotide analysis in infant formula using stable isotope-labeled internal standards.

| Nucleotide | Spiked Level (µg/g) | Intraday Recovery (%) (RSD, %) | Interday Recovery (%) (RSD, %) |

| CMP | 5 | 102.3 (2.1) | 103.5 (3.8) |

| 25 | 101.5 (1.5) | 102.1 (2.5) | |

| 250 | 99.8 (0.9) | 100.4 (1.7) | |

| UMP | 5 | 104.5 (3.2) | 105.8 (4.1) |

| 25 | 103.1 (2.4) | 104.2 (3.3) | |

| 250 | 101.2 (1.1) | 102.5 (2.0) | |

| AMP | 5 | 98.1 (4.5) | 99.3 (5.4) |

| 25 | 99.2 (3.1) | 100.1 (4.2) | |

| 250 | 98.7 (1.8) | 99.5 (2.9) | |

| GMP | 5 | 106.7 (2.8) | 108.1 (3.9) |

| 25 | 105.4 (1.9) | 106.9 (2.7) | |

| 250 | 103.6 (1.3) | 104.8 (2.1) | |

| IMP | 5 | 107.5 (3.6) | 108.9 (4.7) |

| 25 | 106.2 (2.5) | 107.6 (3.5) | |

| 250 | 104.3 (1.6) | 105.7 (2.4) | |

| This table is based on data from a study on the quantitation of nucleotides in infant formula by HILIC-MS/MS. nih.gov |

Integrated Analytical Platforms for Enhanced Metabolome Coverage

To achieve a more comprehensive understanding of the metabolome, researchers are increasingly turning to integrated analytical platforms that combine multiple orthogonal or complementary techniques. nih.govnih.gov A single analytical method, such as reversed-phase LC-MS, may not be sufficient to capture the full spectrum of metabolites due to the vast chemical diversity of the metabolome. nih.gov By combining different separation techniques (e.g., RP-LC and HILIC) and detection methods (e.g., MS and NMR), a broader coverage of metabolites can be achieved. frontiersin.orgfrontiersin.org

The use of stable isotope-labeled standards like this compound is integral to these multi-platform approaches, ensuring accurate quantification across different analytical runs and instruments. uu.nl For example, an integrated workflow might involve initial untargeted screening followed by targeted quantification of specific metabolites of interest using LC-MS/MS with the appropriate labeled internal standards. frontiersin.org This strategy allows for both broad discovery and precise measurement within a single study. The integration of data from these multiple platforms presents a bioinformatic challenge, but automated data processing approaches are being developed to streamline the analysis and enhance the biological interpretation of the combined datasets. nih.gov

Applications of Cytidine 13c9,15n3 in Elucidating Biochemical Pathways

Metabolic Flux Analysis (MFA) and Pathway Delineation

Metabolic Flux Analysis (MFA) is a powerful technique used to quantify the rates of metabolic reactions within a biological system. The use of stable isotope tracers like Cytidine-13C9,15N3 is central to this methodology. medchemexpress.comisotope.com By introducing the labeled compound into cells or organisms, scientists can track the incorporation of the heavy isotopes into various downstream metabolites. The pattern and extent of this isotope labeling, as measured by mass spectrometry, provide quantitative data on the flow of metabolites—or flux—through different pathways.

In a notable study investigating the complex interactions between host, gut microbes, and cancer drugs, this compound 5'-triphosphate was utilized as a critical tool for nucleotide analysis. researchgate.netcore.ac.uknih.gov This research highlights how labeled nucleosides are essential for delineating the metabolic contributions of different biological entities (host vs. microbiota) and understanding how these interactions influence drug efficacy. researchgate.netcore.ac.uknih.gov

This compound and its phosphorylated forms serve as ideal internal standards and tracers for studying nucleoside and nucleotide metabolism. biorxiv.org In cancer research, for example, many chemotherapeutic agents are nucleoside analogs that interfere with DNA and RNA synthesis. biorxiv.org Understanding how these drugs are metabolized is crucial for improving their efficacy.

A study on the protein SAMHD1, which regulates cellular nucleotide pools, used this compound-5'-triphosphate as an internal standard for the precise quantification of various therapeutic nucleotide analogs via liquid chromatography-tandem mass spectrometry (LC-MS/MS). biorxiv.org This method allows for the accurate measurement of the activated (triphosphorylated) forms of drugs like cytarabine, fludarabine, and gemcitabine (B846) within cells. biorxiv.org

Table 1: Quantified Nucleotide Analogues Using this compound-5'-triphosphate as an Internal Standard

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |

|---|---|---|

| ¹³C₃-cytarabine-TP | 487.0 | 115.1 |

| Fludarabine-TP | 525.7 | 154.1 |

| Clofarabine-TP | 543.7 | 134.0 |

| Cladribine-TP | 542.1 | 170.0 |

| Gemcitabine-TP | 504.0 | 112.0 |

This table is based on data from a study on cancer drug interactions with SAMHD1, where this compound-5'-triphosphate was the internal standard for quantification. biorxiv.org

The metabolism of pyrimidines, a class of nucleotides that includes cytidine (B196190), is divided into two main routes: the de novo synthesis pathway, which builds the molecules from simpler precursors, and the salvage pathway, which recycles pre-existing nucleobases and nucleosides. core.ac.uknih.gov Labeled cytidine is instrumental in dissecting these pathways.

Research on the efficacy of the fluoropyrimidine class of cancer drugs has shown that gut bacteria can significantly alter the drug's effects through their own pyrimidine (B1678525) metabolism. nih.gov Studies using the model organism C. elegans and E. coli have explored how bacterial genes in both the de novo and salvage pathways impact drug activation and cytotoxicity. core.ac.uknih.gov For instance, interfering with the bacterial salvage pathway was found to increase the efficacy of the drug 5-fluorouracil (B62378) (5-FU). core.ac.uk Conversely, supplementation with uridine (B1682114) or orotate, which feed into the pyrimidine pathways, dramatically reduced the drug's effectiveness, an effect mediated by specific genes in the ribonucleotide salvage and de novo pyrimidine pathways. core.ac.uk

While seemingly specific, the study of pyrimidine metabolism has direct implications for central carbon metabolism. The biosynthesis of nucleotides requires precursors from central pathways, such as ribose-5-phosphate (B1218738) from the pentose (B10789219) phosphate (B84403) pathway. Furthermore, the metabolism of related molecules can be intertwined.

For example, research has demonstrated a link between pyrimidine metabolism, one-carbon metabolism (OCM), and vitamin B6. nih.gov In E. coli, several enzymes that require pyridoxal (B1214274) phosphate (PLP), the active form of vitamin B6, are involved in OCM and were found to regulate the effects of 5-FU on the host organism. nih.gov This highlights a co-metabolic network where bacterial vitamin and nucleotide metabolism influences drug action, connecting the specific pathway of pyrimidine synthesis to the broader network of central metabolism. nih.gov

Cytidine derivatives, particularly Cytidine 5'-triphosphate (CTP), are essential for the synthesis of certain lipids. medchemexpress.com CTP is a key building block in the production of phospholipids, which are major components of all cell membranes. medchemexpress.com Cytidine itself is known to influence cerebral phospholipid metabolism. medchemexpress.commedchemexpress.commedchemexpress.com

The use of this compound can help trace the flow of the cytidine backbone into these lipid synthesis pathways. In a study aimed at identifying novel RNA-binding proteins in E. coli, several enzymes involved in lipid biosynthesis were identified. uni-goettingen.de The materials used in this research included this compound 5'-monophosphate, indicating its utility in studies that probe the intersection of RNA biology and lipid metabolism. uni-goettingen.de By tracking the labeled cytidine, researchers can quantify its contribution to the CTP pool that is subsequently used for phospholipid synthesis.

Contribution to Central Carbon Metabolism Studies

Biosynthetic Pathway Elucidation

Beyond quantifying flux, this compound is fundamental in the qualitative elucidation of biosynthetic pathways, helping to identify novel reactions, intermediates, and regulatory mechanisms. uga.edu

The de novo synthesis of nucleic acid precursors is a fundamental process for cell growth and proliferation, making it a prime target for anti-cancer drugs. core.ac.ukbiorxiv.org Fluoropyrimidines, for instance, are designed to impede nucleotide biosynthesis by inhibiting key enzymes like thymidylate synthase. core.ac.uk

Isotope-labeled precursors like this compound are crucial for studying the dynamics of this pathway under various conditions, such as during drug treatment. researchgate.netcore.ac.uk Research combining genetic models like E. coli and C. elegans has revealed that microbes can participate in the metabolism of pro-drugs, converting them into active forms that then affect the host. researchgate.netnih.gov This "ribonucleotide co-metabolism" between the host and its microbiome can determine the ultimate efficacy of a therapeutic agent. researchgate.netnih.gov By using labeled compounds, researchers can trace the conversion of a pro-drug and its incorporation into host or bacterial metabolic pathways, clarifying the complex interplay that dictates treatment outcomes. researchgate.net

Enzymatic Conversion Studies and Precursor Incorporation into Macromolecules

This compound serves as a powerful metabolic tracer for investigating the enzymatic conversion pathways that lead to the synthesis of essential macromolecules. As a stable isotope-labeled (SIL) analogue of the naturally occurring nucleoside, it can be introduced into biological systems, where it is processed by the same enzymatic machinery as its unlabeled counterpart. Its distinct mass, resulting from the full labeling of all nine carbon atoms with Carbon-13 and all three nitrogen atoms with Nitrogen-15, allows for its unambiguous detection and quantification using mass spectrometry (MS).

Upon cellular uptake, this compound enters the nucleotide salvage pathway. It is sequentially phosphorylated by a series of kinases to yield its corresponding monophosphate, diphosphate (B83284), and triphosphate forms. This process can be meticulously tracked to study the activity and regulation of the enzymes involved.

Uridine-Cytidine Kinase (UCK): Catalyzes the initial phosphorylation step, converting this compound to this compound Monophosphate (CMP-13C9,15N3).

CMP/UMP Kinase (CMPK): Catalyzes the conversion of CMP-13C9,15N3 to this compound Diphosphate (CDP-13C9,15N3).

Nucleoside Diphosphate Kinase (NDPK): Catalyzes the final phosphorylation to produce this compound Triphosphate (CTP-13C9,15N3).

The formation of labeled CTP-13C9,15N3 is a critical juncture, as this molecule is the direct precursor for RNA synthesis. By measuring the rate of appearance and the steady-state levels of these labeled intermediates, researchers can calculate the metabolic flux through the cytidine salvage pathway. These studies provide quantitative insights into how cells regulate their nucleotide pools and how these dynamics are altered by physiological state, disease, or therapeutic intervention. The fully labeled nature of the tracer ensures that all downstream metabolites retain a significant mass shift, facilitating clear identification against the complex background of a cellular extract.

| Labeled Substrate | Key Enzyme | Labeled Product | Biochemical Significance |

|---|---|---|---|

| This compound | Uridine-Cytidine Kinase (UCK) | CMP-13C9,15N3 | First committed step in the cytidine salvage pathway. |

| CMP-13C9,15N3 | CMP/UMP Kinase (CMPK) | CDP-13C9,15N3 | Intermediate step; CDP is a branch point for DNA/RNA synthesis. |

| CDP-13C9,15N3 | Nucleoside Diphosphate Kinase (NDPK) | CTP-13C9,15N3 | Generates the direct precursor for RNA polymerase. |

Tracing Incorporation into RNA and DNA Molecules

A primary application of this compound is the direct measurement of nucleic acid biosynthesis rates. By supplying this labeled precursor to cells or organisms, researchers can precisely quantify the synthesis of new RNA and DNA over a defined period. This technique, often referred to as stable isotope labeling by amino acids in cell culture (SILAC) for nucleic acids or dynamic stable isotope probing (DSIP), provides a direct measure of cellular proliferation and transcriptional activity.

The experimental workflow typically involves:

Labeling: Introducing this compound into the cell culture medium or administering it to an organism.

Incubation: Allowing time for the tracer to be metabolized and incorporated into newly synthesized RNA and DNA.

Extraction and Digestion: Isolating total RNA and DNA from the system and enzymatically digesting them into their constituent nucleosides.

Analysis: Using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to separate the nucleosides and measure the ratio of the labeled form (e.g., this compound from RNA or Deoxythis compound from DNA) to its corresponding unlabeled form.

The fraction of the labeled nucleoside relative to the total nucleoside pool (labeled + unlabeled) is known as the fractional synthesis rate (FSR). This value directly reflects the percentage of RNA or DNA that was newly synthesized during the labeling period. This method is highly sensitive and has been used to study RNA turnover rates in different cell types, measure DNA replication as a marker for cell division, and assess the impact of drugs that target nucleic acid synthesis. For instance, a decrease in the incorporation of the labeled tracer into DNA would be a direct indicator of the efficacy of an anti-proliferative agent.

| Macromolecule | Measured Labeled Product (Post-Digestion) | Parameter Calculated | Example Research Application |

|---|---|---|---|

| RNA | This compound | RNA Fractional Synthesis Rate (FSR) | Quantifying global transcription rates in response to stimuli. |

| DNA | Deoxythis compound | DNA Fractional Synthesis Rate (FSR) | Measuring cell proliferation rates in cancer models. |

Enzymatic Reaction Mechanism Studies

Beyond tracing metabolic pathways, this compound is an invaluable tool for dissecting the mechanisms of individual enzymes involved in nucleotide metabolism. The stable isotope label acts as a "tag" that allows researchers to follow the transformation of the substrate into a product without the use of radioactivity, providing a safer and more detailed analytical approach.

Ribonucleotide Reductase (RNR) Activity Investigations and Nucleotide Pool Dynamics

Ribonucleotide Reductase (RNR) is the enzyme responsible for the de novo synthesis of all four deoxyribonucleotides required for DNA replication, by reducing the 2'-hydroxyl group of ribonucleoside diphosphates. The conversion of Cytidine Diphosphate (CDP) to deoxycytidine diphosphate (dCDP) is a critical, rate-limiting step for DNA synthesis.

Using this compound, researchers can precisely measure the flux through the RNR-catalyzed reaction. After labeling cells, the tracer is converted to labeled CDP-13C9,15N3. The activity of RNR then produces dCDP-13C9,15N3. By monitoring the time-dependent appearance of labeled dCDP and its downstream product, dCTP-13C9,15N3, the specific activity of RNR can be determined in situ. This approach is superior to traditional in vitro assays as it reflects enzyme activity within the complex regulatory environment of the living cell. Such studies are crucial for understanding the regulation of DNA synthesis and for evaluating the efficacy of RNR inhibitors, a class of anticancer drugs.

Nucleoside Phosphorylase Mechanisms and Substrate Utilization

Nucleoside phosphorylases are key enzymes in the nucleoside salvage pathway that catalyze the reversible phosphorolytic cleavage of the N-glycosidic bond. For example, uridine-cytidine phosphorylase (UCP) can cleave cytidine into cytosine and ribose-1-phosphate.

By using this compound as a substrate in enzymatic assays, researchers can track the reaction with high precision. The formation of the product, Cytosine-13C5,15N3 (which retains five labeled carbons and all three labeled nitrogens from the pyrimidine ring), can be quantified by LC-MS. This allows for the determination of key kinetic parameters such as the Michaelis constant (Km) and maximum velocity (Vmax). Furthermore, because the mass difference between the substrate and product is known and significant, these assays can be performed in complex biological mixtures with minimal purification, enabling high-throughput screening of potential enzyme inhibitors.

Cytidine Triphosphate Synthase Mechanisms

Cytidine Triphosphate (CTP) Synthase catalyzes the amination of Uridine Triphosphate (UTP) to form CTP, a terminal step in the de novo pyrimidine nucleotide synthesis pathway. While this compound is not a direct substrate for this enzyme, it is essential for studying the interplay between the de novo and salvage pathways that contribute to the total cellular CTP pool.

When cells are cultured with this compound, the resulting labeled CTP-13C9,15N3 pool originates exclusively from the salvage pathway. Concurrently, the de novo pathway produces unlabeled CTP from unlabeled UTP. By measuring the isotopic enrichment of the CTP pool, researchers can calculate the relative contribution of each pathway. For example, if 50% of the total CTP pool becomes labeled, it indicates that the salvage and de novo pathways are contributing equally under those specific conditions. This method allows for detailed investigation into the regulation of CTP synthase and how cells balance these two pathways to meet metabolic demands.

Studies of Other Nucleotide-Modifying Enzymes

The utility of this compound extends to a variety of other enzymes that modify cytidine or its nucleotide derivatives.

Cytidine Deaminase (CDA): This enzyme catalyzes the deamination of cytidine to uridine. When this compound is used as the substrate, the reaction yields Uridine-13C9,15N2. The loss of a single 15N atom from the exocyclic amino group results in a predictable mass shift that is easily detected by MS, allowing for a highly specific assay of CDA activity.

Kinases: As mentioned previously, the activities of Uridine-Cytidine Kinase (UCK) and other downstream kinases can be studied by monitoring the sequential appearance of labeled CMP, CDP, and CTP. This provides a dynamic view of the entire phosphorylation cascade.

In all these applications, this compound acts as a non-perturbative tracer, enabling the study of enzyme function and metabolic flux within the native cellular context.

| Enzyme Studied | Labeled Substrate Tracked | Labeled Product Tracked | Primary Mechanistic Insight |

|---|---|---|---|

| Ribonucleotide Reductase (RNR) | CDP-13C9,15N3 | dCDP-13C9,15N3 | Quantifies in situ flux from ribonucleotides to deoxyribonucleotides. |

| Uridine-Cytidine Phosphorylase | This compound | Cytosine-13C5,15N3 | Determines kinetic parameters (Km, Vmax) in complex mixtures. |

| CTP Synthase (Indirectly) | This compound | CTP-13C9,15N3 | Dissects the relative contributions of salvage vs. de novo pathways. |

| Cytidine Deaminase (CDA) | This compound | Uridine-13C9,15N2 | Provides a specific assay for deamination activity. |

Research Models and Experimental Design Considerations

In vitro Biochemical Systems for Enzymatic and Pathway Reconstitution

In the controlled environment of in vitro systems, Cytidine-13C9,15N3 and its triphosphate form, CTP-13C9,15N3, are invaluable for dissecting enzymatic mechanisms and reconstituting metabolic pathways. These systems allow researchers to study specific reactions in isolation, free from the complexities of the cellular milieu.

A primary application of isotopically labeled cytidine (B196190) triphosphate is as an internal standard in liquid chromatography-mass spectrometry (LC-MS/MS) assays. goettingen-research-online.de This is crucial for the accurate quantification of other nucleotide analogs, such as the active metabolites of chemotherapy drugs. For instance, in studies of acute myeloid leukemia (AML), this compound-triphosphate has been used as an internal standard to quantify the intracellular concentrations of decitabine (B1684300) triphosphate and azacitidine triphosphate. goettingen-research-online.de This allows for a precise determination of how these drugs are metabolized and inactivated by enzymes like SAMHD1. goettingen-research-online.de

The table below summarizes the use of this compound-triphosphate as an internal standard in the quantification of various therapeutic nucleotide analogs.

| Analyte (Therapeutic Nucleotide Analog) | Internal Standard | Research Context |

| Decitabine triphosphate | This compound-triphosphate | Investigating drug inactivation in AML goettingen-research-online.de |

| Azacitidine triphosphate | This compound-triphosphate | Studying drug metabolism in AML goettingen-research-online.de |

Furthermore, the enzymatic conversion of cytidine is a key area of study. The enzyme cytidine deaminase (CDA) catalyzes the deamination of cytidine to uridine (B1682114). nih.gov In vitro assays using this compound can be designed to study the kinetics and inhibition of CDA. By monitoring the conversion of the heavy-labeled cytidine to heavy-labeled uridine via LC-MS/MS, researchers can gain insights into the enzyme's function and identify potential inhibitors. nih.gov This is particularly relevant in cancer research, as CDA is often overexpressed in tumors and can inactivate cytidine-based chemotherapy drugs. ludwigcancerresearch.org

Cellular and Subcellular Experimental Models

In cellular models, this compound serves as a powerful tracer to delineate metabolic fluxes and understand how pathways are rewired in disease states, particularly in cancer. By introducing the labeled cytidine into cell culture media, researchers can follow the incorporation of the heavy isotopes into various downstream metabolites.

A significant finding from such studies is the role of cytidine metabolism in fueling the uridine diphosphate (B83284) (UDP) pool in cancer cells. In a study using pancreatic ductal adenocarcinoma (PDAC) cell lines (KPC FC1245), researchers cultured the cells in media containing [13C9,15N3]cytidine. nih.gov They observed that the cancer cells took up the labeled cytidine and, through the action of cytidine deaminase (CDA), converted it into labeled uridine. This labeled uridine was then further metabolized into labeled UMP, UDP, and UTP. nih.gov This demonstrated a direct pathway for how extracellular cytidine contributes to the intracellular uracil (B121893) nucleotide pool, which can have implications for immunosuppression in the tumor microenvironment. nih.gov

The table below details the observed metabolic conversion of [13C9,15N3]cytidine in KPC FC1245 cancer cells.

| Labeled Precursor | Key Enzyme | Observed Labeled Metabolites | Cellular Model |

| [13C9,15N3]cytidine | Cytidine Deaminase (CDA) | [13C,15N]Uridine, [13C,15N]UMP, [13C,15N]UDP, [13C,15N]UTP | Pancreatic Cancer Cells (KPC FC1245) nih.gov |

Subcellular localization studies can also benefit from labeled cytidine. While direct imaging of this compound is not standard, its metabolic products can be quantified in different cellular compartments. For example, by isolating nuclear and cytoplasmic fractions of cells grown with labeled cytidine, it is possible to determine the rates of RNA synthesis and nucleotide transport between these compartments. The protein APOBEC3A, a cytidine deaminase, has been shown to shuttle between the nucleus and cytoplasm, and its role in ribosome biogenesis and nucleolar function is an active area of research where labeled cytidine could provide further mechanistic insights. researchgate.netpnas.org

Precursor Incorporation Strategies in Biological Systems

Stable isotope labeling with precursors like this compound is a cornerstone of metabolic flux analysis. creative-proteomics.com This strategy involves introducing the labeled compound into a biological system and then measuring the extent and pattern of isotope incorporation into downstream metabolites. This provides a dynamic view of metabolic activity that cannot be obtained from static measurements of metabolite concentrations alone. nih.gov

The study on pancreatic cancer cells provides a clear example of a precursor incorporation strategy. nih.gov By supplying [13C9,15N3]cytidine, the researchers were able to trace the flow of carbon and nitrogen atoms from cytidine into the uracil nucleotide pool. nih.gov This type of experiment is critical for understanding nucleotide salvage pathways, which are often upregulated in cancer cells to support their high proliferation rates. nih.gov

The general workflow for such an experiment is as follows:

Labeling: Cells or organisms are cultured in a medium where the standard cytidine is replaced with this compound.

Metabolite Extraction: After a defined period, metabolites are extracted from the cells.

LC-MS/MS Analysis: The extracted metabolites are separated by liquid chromatography and analyzed by tandem mass spectrometry. The mass spectrometer can distinguish between the unlabeled (light) and labeled (heavy) versions of each metabolite based on their mass-to-charge ratio.

Flux Calculation: The degree of isotope incorporation is used to calculate the relative contribution of the precursor to different metabolic pathways.

This approach has been applied not only in cell culture but also in more complex systems. For example, labeled nucleosides can be used in animal models to study in vivo metabolism. nih.gov The insights gained from these precursor incorporation studies are vital for identifying metabolic vulnerabilities in diseases like cancer and for developing novel therapeutic strategies. ludwigcancerresearch.org

Future Directions in Cytidine 13c9,15n3 Research

Development of Novel Isotopic Labeling Strategies

The utility of isotopically labeled compounds is intrinsically linked to the methods available for their synthesis and incorporation into biological systems. Future research will likely focus on creating more sophisticated and specific labeling patterns beyond the uniform labeling of Cytidine-13C9,15N3.

Chemo-enzymatic methods are emerging as a powerful approach for the synthesis of selectively labeled nucleotides. nih.gov This technique allows for the precise placement of isotopic labels on specific atoms within the cytidine (B196190) molecule. nih.gov Such site-specific labeling can provide more detailed insights into reaction mechanisms and molecular interactions. For instance, labeling only the ribose ring or specific positions on the pyrimidine (B1678525) base can help to dissect complex metabolic pathways and overcome challenges in NMR spectroscopy, such as resonance overlap and signal broadening in large RNA molecules. nih.govnih.gov

Furthermore, the development of new E. coli strains optimized for the production of site-specifically labeled nucleotides presents a cost-effective and scalable solution for generating these valuable research tools. nih.gov By engineering metabolic pathways, such as deleting the transketolase gene (tktA), researchers can direct the flow of isotopically labeled precursors to achieve high levels of enrichment at specific positions within the ribose ring. nih.gov These advancements will facilitate more intricate studies of RNA structure and dynamics. nih.govnih.gov

Table 1: Comparison of Isotopic Labeling Strategies

| Labeling Strategy | Description | Key Advantages | Representative Applications |

| Uniform Labeling (e.g., this compound) | All atoms of a specific element are replaced with their heavy isotope. | Provides a distinct mass shift for the entire molecule, ideal for use as an internal standard in mass spectrometry. | Quantitative proteomics, metabolomics, drug metabolism studies. biorxiv.orgckisotopes.com |

| Site-Specific Labeling | Isotopes are incorporated at specific, predefined atomic positions. | Reduces spectral complexity in NMR, allows for the study of specific reaction sites and molecular interactions. | Detailed structural and dynamics studies of large RNA molecules, elucidation of enzymatic mechanisms. nih.govnih.gov |

| Chemo-enzymatic Synthesis | A combination of chemical synthesis and enzymatic reactions to produce labeled compounds. | High degree of control over label placement, enabling the creation of novel labeling patterns. | Synthesis of selectively labeled RNA for NMR studies. nih.govshoko-sc.co.jp |

| Metabolic Labeling using Engineered Strains | Utilization of genetically modified organisms (e.g., E. coli) to produce specifically labeled biomolecules. | Cost-effective and scalable production of labeled compounds. | Large-scale production of site-specifically labeled nucleotides for NMR analysis. nih.gov |

Integration with Multi-Omics Approaches

The era of "big data" in biology has seen the rise of multi-omics, an approach that integrates data from various "-omics" fields such as genomics, transcriptomics, proteomics, and metabolomics to provide a more holistic understanding of complex biological systems. nih.govfrontiersin.orgmdpi.com this compound and other isotopically labeled compounds are set to play a crucial role in these integrated analyses.

In metabolomics, stable isotope labeling is a powerful method to distinguish genuine biologically derived metabolites from experimental noise and contaminants. otsuka.co.jpotsuka.co.jp By tracing the metabolic fate of labeled precursors like this compound, researchers can map metabolic fluxes and identify key nodes in metabolic networks. For example, studies have used [13C9,15N3]cytidine to trace its conversion and incorporation into the UDP-glucose pool in cancer cells, providing insights into tumor metabolism and its interaction with the immune system. nih.gov

The integration of data from different omics levels allows for a more comprehensive understanding of disease mechanisms. frontiersin.org For instance, combining genomic data on gene variants with metabolomic data on altered metabolic pathways can reveal the functional consequences of genetic predispositions. nih.gov The use of this compound as an internal standard ensures the accuracy of quantitative data in these multi-omics studies, which is critical for building reliable predictive models and identifying robust biomarkers. biorxiv.orgacs.org Future applications will likely see the expanded use of such labeled compounds to validate findings from multi-omics studies and to probe the intricate interplay between different molecular layers in health and disease.

Expansion of Metabolic and Structural Characterization Capabilities

The unique properties of this compound make it an exceptional tool for advancing our ability to characterize metabolic pathways and molecular structures. The stable isotopes serve as tracers that can be followed through complex biochemical transformations, providing a dynamic view of metabolic processes. lifetechindia.com

In the context of drug development, this compound is used as an internal standard to quantify the levels of nucleotide analogue drugs and their metabolites in cells. biorxiv.org This is crucial for understanding the mechanism of action and resistance to anticancer drugs. biorxiv.org For example, it has been used to quantify cytarabine-TP, fludarabine-TP, and other nucleotide-based chemotherapeutics. biorxiv.org

Furthermore, the use of ¹³C and ¹⁵N labeled nucleotides is fundamental to the advancement of biomolecular NMR spectroscopy. eurisotop.com These isotopes are NMR-active and allow for detailed structural and dynamic studies of nucleic acids. lifetechindia.com While uniform labeling with this compound is valuable, the development of selective labeling strategies, as discussed earlier, will be key to overcoming the current size limitations of NMR for large RNA molecules. nih.gov By reducing spectral crowding and enhancing signal resolution, these advanced labeling techniques will enable researchers to tackle increasingly complex biological questions related to RNA folding, protein-RNA interactions, and the mechanisms of ribozymes. nih.govnih.gov

The production and characterization of stable isotope-labeled analogues of modified RNA nucleosides, using precursors like this compound-5'-monophosphate, is another promising area. acs.org This allows for the accurate quantification of oxidatively induced RNA damage, which is essential for understanding its biological consequences. acs.org

Q & A

Q. What protocols ensure reproducibility when sharing methodologies involving Cytidine-¹³C₉,¹⁵N₃?

- Methodological Answer :

- Documentation : Publish SOPs (Standard Operating Procedures) for synthesis, storage (−80°C, desiccated), and handling to prevent hydrolysis .

- Data Transparency : Deposit raw MS/MS spectra in repositories like MetaboLights or GNPS .

- Citation Ethics : Acknowledge commercial sources (e.g., Cambridge Isotope Laboratories) without endorsing specific vendors .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.